

Application Notes and Protocols for RP-54745 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RP-54745

Cat. No.: B1680018

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Introduction

RP-54745 is an amino-dithiole-one compound that has demonstrated potential as an anti-rheumatic and anti-cancer agent. Its primary mechanism of action is the inhibition of interleukin-1 (IL-1) production and signaling, a key pathway in inflammation and tumorigenesis.[1][2] These application notes provide a detailed overview of the currently available data on the dosage, administration, and effects of **RP-54745** in in vivo mouse models, intended to guide researchers in designing preclinical studies.

Data Presentation

Table 1: In Vivo Efficacy of RP-54745 in a Primary Effusion Lymphoma (PEL) Xenograft Mouse Model

Parameter	Vehicle Control	RP-54745 (5.0 mg/kg)
Mouse Strain	NOD/SCID	NOD/SCID
Tumor Model	BCBL-1 cell intraperitoneal injection	BCBL-1 cell intraperitoneal injection
Administration	Intraperitoneal (IP)	Intraperitoneal (IP)
Dosing Schedule	Once daily, 3 days/week for 4 weeks	Once daily, 3 days/week for 4 weeks
Tumor Progression	Significant ascites formation and splenomegaly	Suppressed ascites formation and splenomegaly
Tumor Microenvironment	Significant tumor infiltration and disordered splenic architecture	Nearly normal splenic architecture
Immune Cell Infiltration	High infiltration of myeloid cells (CD11b+) and neutrophils (Ly6G+)	Significantly reduced infiltration of myeloid and neutrophil cells
IL-1 Signaling Molecules	High expression of IL-1 β , IL1R1, and IL1RAP	Reduced expression of IL-1 β , IL1R1, and IL1RAP

Source: Identification of **RP-54745**, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC - PubMed Central[1]

Table 2: Summary of Reported In Vivo Dosages for RP-54745 in Mice

Dosage	Route of Administration	Mouse Model	Observed Effect	Reference
5.0 mg/kg	Intraperitoneal (IP)	Primary Effusion Lymphoma (PEL) Xenograft	Suppressed tumor progression	[1]
~5 mg/kg	Oral	Induced Arthritis	Effective in reducing arthritis symptoms	Agents Actions. 1992 May;36(1-2):127-35.
25 mg/kg	Not specified in abstract	In vivo model to confirm IL-1 inhibition	Diminished LPS-induced IL-1 production	[2]

Note: Pharmacokinetic and detailed toxicology data for **RP-54745** in mouse models are not publicly available at this time. Researchers should conduct their own pharmacokinetic and safety assessments.

Experimental Protocols

Protocol 1: Administration of **RP-54745** in a Primary Effusion Lymphoma (PEL) Xenograft Mouse Model

This protocol is based on the methodology described in the study by Chang et al. (2023).[1]

1. Materials:

- **RP-54745**
- Vehicle (Note: The specific vehicle was not disclosed in the reference study. A common vehicle for similar compounds administered intraperitoneally is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is critical to perform solubility and stability testing of **RP-54745** in the chosen vehicle prior to in vivo administration.)
- NOD/SCID mice
- BCBL-1 (KSHV-positive PEL) cells
- Sterile PBS
- Syringes and needles for injection

2. Animal Model:

- House NOD/SCID mice in a specific pathogen-free facility.
- Inject mice intraperitoneally with an appropriate number of BCBL-1 cells suspended in sterile PBS to establish the PEL xenograft model.

3. Dosing Solution Preparation:

- Prepare the dosing solution of **RP-54745** in the chosen vehicle at the desired concentration to achieve a final dose of 5.0 mg/kg.
- For example, for a 20g mouse, a 100 μ L injection volume would require a solution concentration of 1 mg/mL.
- Ensure the solution is sterile-filtered before administration.

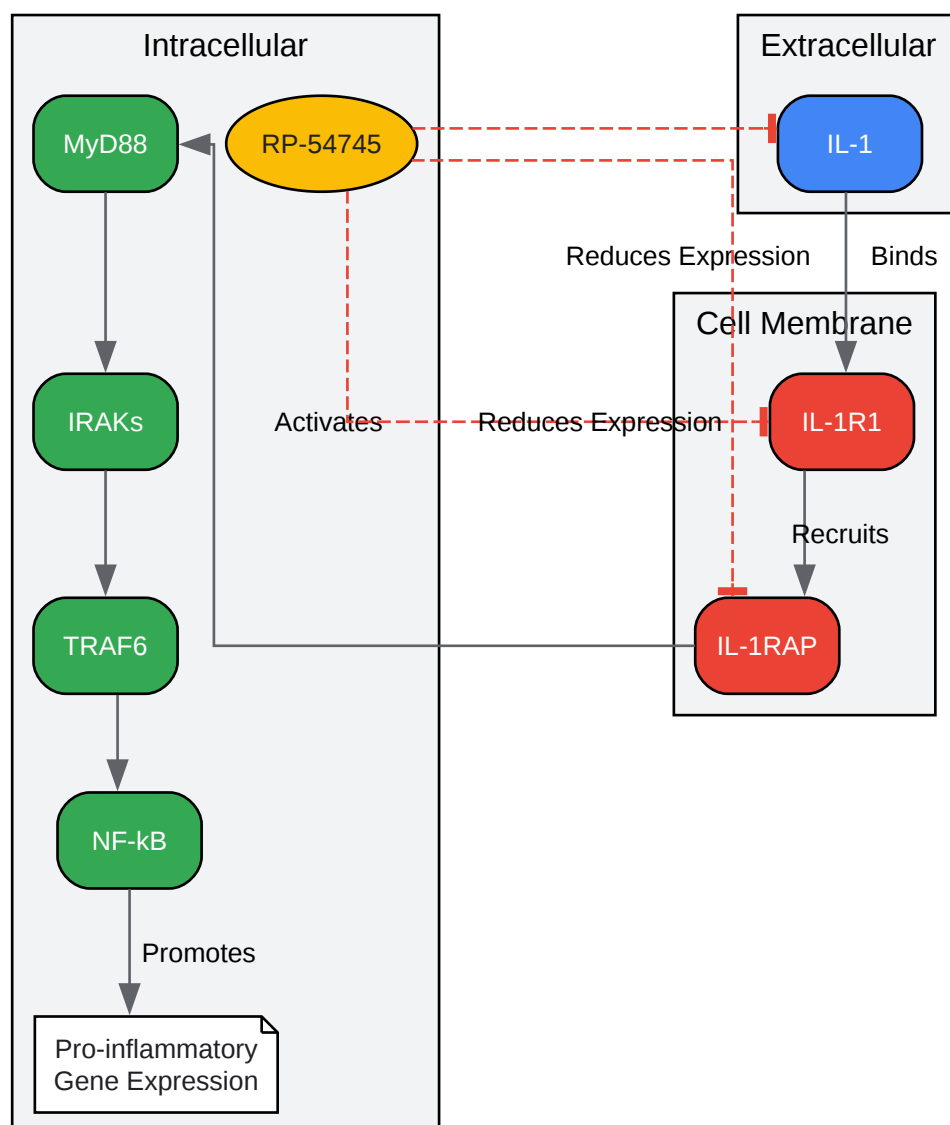
4. Administration:

- Seventy-two hours after tumor cell injection, begin treatment.
- Administer **RP-54745** (5.0 mg/kg) or vehicle control via intraperitoneal injection.
- The dosing schedule is once daily, three times per week, for a duration of four weeks.[\[1\]](#)

5. Monitoring and Endpoints:

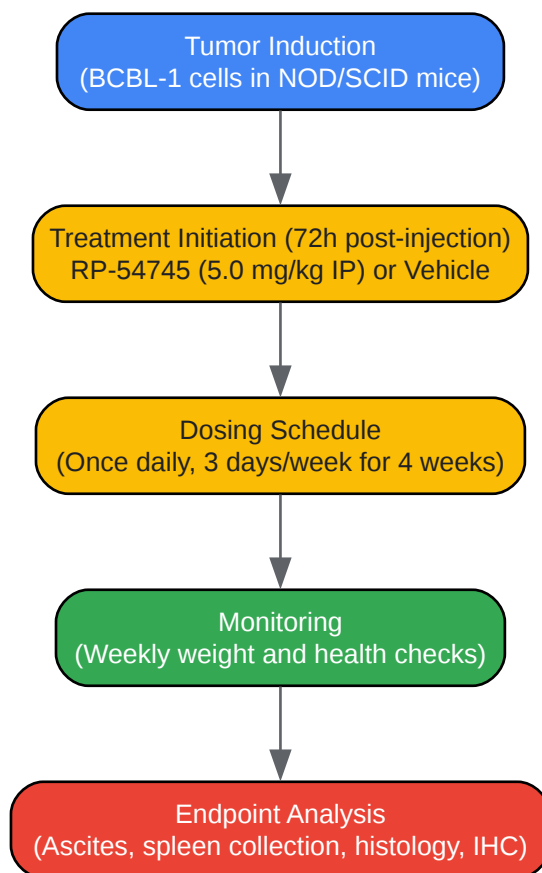
- Monitor animal weight and overall health weekly.
- At the end of the study, euthanize the mice and collect ascites and spleens for analysis.
- Perform histologic analysis of splenic tissues to assess tumor infiltration and architecture.
- Conduct immunohistochemistry to evaluate the expression of immune cell markers (e.g., CD11b, Ly6G) and IL-1 signaling molecules (e.g., IL-1 β , IL1R1, IL1RAP) in the tumor microenvironment.[\[1\]](#)

Mandatory Visualization



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Caption: Signaling pathway of IL-1 and inhibitory effects of **RP-54745**.



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Caption: Experimental workflow for in vivo efficacy testing of **RP-54745**.

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References

- 1. Identification of RP-54745, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
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